molecular formula C14H23N3OS B2439896 3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide CAS No. 1795209-36-7

3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide

Cat. No. B2439896
CAS RN: 1795209-36-7
M. Wt: 281.42
InChI Key: WKHILEYYFDMFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : Compounds incorporating a pyridine-2-ylcarboxamido moiety, synthesized from 3-oxo-N-(pyridin2-yl)butanamide, exhibited moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010).
  • Insecticidal and Antibacterial Potential : Pyrimidine linked pyrazole heterocyclics, synthesized via microwave irradiative cyclocondensation, showed promising insecticidal and antibacterial properties (Deohate & Palaspagar, 2020).

Chemical Synthesis and Reactions

  • Cycloaddition and Ring Closure : The use of 3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide in various chemical synthesis processes, including cycloaddition and ring closure reactions, has been explored (Roman, 2013).

Synthesis of Novel Compounds

  • Novel Heterocyclic Compounds : Synthesis of novel pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives has been achieved, leveraging the structure of similar compounds (Farag, Kheder, & Mabkhot, 2009).
  • Microwave Assisted Synthesis : Microwave-assisted synthesis techniques have been employed for creating structurally diverse libraries of compounds starting from similar ketonic Mannich bases (Faty, Youssef, & Youssef, 2011).

Applications in Polymer Science

  • Polymer Synthesis : Research indicates the potential of using such compounds in the synthesis of polymers, demonstrating excellent solubility and favorable physical properties (Liaw, Huang, & Chen, 2006).

Biological Applications

  • Anticancer Activity : Some derivatives based on 1-cyanoacetyl-3,5-dimethylpyrazole, structurally similar to the compound , have shown promising anticancer activities (Metwally, Abdelrazek, & Eldaly, 2016).

Mechanism of Action

properties

IUPAC Name

3,3-dimethyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-14(2,3)9-12(18)16-10-11-5-4-7-17(11)13-15-6-8-19-13/h6,8,11H,4-5,7,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHILEYYFDMFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC1CCCN1C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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